molecular formula C17H16ClNO4 B3753830 N-1,3-benzodioxol-5-yl-4-(4-chlorophenoxy)butanamide

N-1,3-benzodioxol-5-yl-4-(4-chlorophenoxy)butanamide

Cat. No.: B3753830
M. Wt: 333.8 g/mol
InChI Key: IJNOLBZPAJJWMX-UHFFFAOYSA-N
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Description

The compound seems to contain a 1,3-benzodioxol-5-yl moiety . Compounds containing a 1,3-benzodioxole moiety were reported to possess various biological activities such as sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and others .


Synthesis Analysis

In a related synthesis, the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether gave a tetrahydro-2H-pyran-4-carbonitrile derivative, which was reduced with lithium tetrahydroaluminate to obtain a methanamine derivative . This methanamine derivative then reacted with aryloxymethyloxiranes to produce corresponding propan-2-ols . The reaction of the same amine with chloroacetyl chloride afforded a 2-chloroacetamide derivative .


Molecular Structure Analysis

The molecular structure of the compound would likely contain a benzodioxole ring system, which is a structural fragment of many natural and synthetic compounds exhibiting a broad spectrum of biological activity .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions and reagents used. For instance, in a related compound, the methanamine derivative reacted with aryloxymethyloxiranes to produce corresponding propan-2-ols . It also reacted with chloroacetyl chloride to afford a 2-chloroacetamide derivative .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For instance, a related compound, N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine, is a solid .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some indole-based compounds have been found to cause mitotic blockade and cell apoptosis by modulating microtubule assembly .

Safety and Hazards

The safety and hazards would depend on the specific compound. For instance, N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine is classified as a combustible solid .

Future Directions

Future research could focus on synthesizing more derivatives of this compound and evaluating their biological activities. These derivatives could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-12-3-6-14(7-4-12)21-9-1-2-17(20)19-13-5-8-15-16(10-13)23-11-22-15/h3-8,10H,1-2,9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNOLBZPAJJWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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